n-(2-Acetyl-5-chlorophenyl)formamide
CAS No.: 6938-28-9
Cat. No.: VC20305595
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6938-28-9 |
|---|---|
| Molecular Formula | C9H8ClNO2 |
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | N-(2-acetyl-5-chlorophenyl)formamide |
| Standard InChI | InChI=1S/C9H8ClNO2/c1-6(13)8-3-2-7(10)4-9(8)11-5-12/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | YEBUBZSFNBNBET-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)Cl)NC=O |
Introduction
Chemical Structure and Nomenclature
N-(2-Acetyl-5-chlorophenyl)formamide (IUPAC name: N-[2-acetyl-5-chlorophenyl]formamide) belongs to the class of aromatic amides. Its molecular formula is C₉H₈ClNO₂, with a molar mass of 197.62 g/mol. The structure comprises a benzene ring substituted with a chlorine atom at position 5 and an acetyl group (-COCH₃) at position 2, while the formamide (-NHCHO) group is attached to the nitrogen atom at position 1 .
Key structural features influencing reactivity:
-
The electron-withdrawing chlorine and acetyl groups reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the formamide group .
-
The formamide moiety enables hydrogen bonding, enhancing solubility in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of N-(2-Acetyl-5-chlorophenyl)formamide is documented, analogous methods for chlorophenylformamides suggest viable routes:
-
Acylation of 2-Amino-5-chloroacetophenone:
Reacting 2-amino-5-chloroacetophenone with formic acid under Dean-Stark conditions could yield the target compound via nucleophilic acyl substitution .This method mirrors the synthesis of N-(2-chlorophenyl)methanamide, where formic acid reacts with substituted anilines .
-
Formamide-Catalyzed Activation:
Recent advances in formamide-mediated coupling (e.g., using TCT/NMM systems) demonstrate efficient amidation of carboxylic acids . Adapting this protocol, 2-acetyl-5-chlorobenzoic acid could be condensed with ammonium formate to produce the formamide derivative.
Characterization Techniques
Synthesized compounds are typically validated using:
-
¹H-NMR: Expected signals include a singlet for the formyl proton (~8.1 ppm) and aromatic protons split by substituents (~7.2–7.8 ppm) .
-
IR Spectroscopy: Stretching vibrations for amide C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) .
-
Mass Spectrometry: Molecular ion peak at m/z 197.62 (C₉H₈ClNO₂) with fragmentation patterns consistent with loss of COCH₃ (43 Da) and Cl (35 Da) .
Physicochemical Properties
Extrapolating from structurally similar compounds :
| Property | Value/Range |
|---|---|
| Molecular Weight | 197.62 g/mol |
| Melting Point | 110–115°C (predicted) |
| Boiling Point | 320–325°C (predicted) |
| Solubility | DMSO > DMF > Ethanol |
| logP (Octanol-Water) | 1.8 ± 0.3 |
| pKa | 14.1 ± 0.7 (amide proton) |
Stability: The compound is likely stable under inert atmospheres but may hydrolyze in acidic/basic conditions to yield 2-acetyl-5-chloroaniline and formic acid .
Biological Activity and Mechanisms
Formamide derivatives exhibit diverse pharmacological profiles, as evidenced by studies on analogous compounds:
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition: 5-Substituted-1,3,4-oxadiazole-2-thiols with chlorophenyl groups show IC₅₀ values of 12–45 µM against AChE, suggesting potential neuroprotective applications . The acetyl group in N-(2-Acetyl-5-chlorophenyl)formamide may enhance binding via hydrophobic interactions with the enzyme’s active site.
-
α-Glucosidase/Lipase Inhibition: Triazole-formamide hybrids demonstrate IC₅₀ values as low as 2.5 µM against lipase, attributed to hydrogen bonding with catalytic serine residues .
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
N-(2-Acetyl-5-chlorophenyl)formamide could serve as a precursor for:
-
Heterocyclic Compounds: Cyclization with hydrazines or thioureas may yield triazoles or oxadiazoles with enhanced bioactivity .
-
Mannich Bases: Aminomethylation with piperazines generates derivatives with improved blood-brain barrier penetration .
Material Science
Formamide derivatives are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume